A Technical Guide to the Differential Binding Affinity of (R,S)-Ivosidenib for Wild-Type vs. Mutant IDH1 Enzymes
A Technical Guide to the Differential Binding Affinity of (R,S)-Ivosidenib for Wild-Type vs. Mutant IDH1 Enzymes
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are pivotal drivers in various malignancies, including acute myeloid leukemia (AML) and cholangiocarcinoma. These mutations confer a neomorphic enzymatic function, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts normal cellular processes and promotes tumorigenesis.[1][2] (R,S)-ivosidenib (AG-120) is a first-in-class, orally administered small-molecule inhibitor designed to selectively target mutant IDH1 (mIDH1) enzymes.[3][4] This guide provides a comprehensive technical overview of the molecular interactions underpinning ivosidenib's therapeutic efficacy, focusing on its differential binding affinity and inhibitory activity against mutant versus wild-type (WT) IDH1. We will explore the structural basis for this selectivity, detail the experimental methodologies for its characterization, and discuss the profound clinical implications of this targeted approach.
The IDH1 Mutation: A Paradigm Shift in Cancer Metabolism
The wild-type IDH1 enzyme is a homodimer that plays a crucial role in cellular metabolism by catalyzing the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Cancer-associated mutations nearly always affect the arginine 132 (R132) residue in the enzyme's active site.[3] This single amino acid substitution prevents the binding of isocitrate but enables the enzyme to gain a new, harmful function: the NADPH-dependent reduction of α-KG to 2-HG.[5][6]
The accumulation of 2-HG, often to millimolar concentrations in tumor cells, competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[2][7][8] This leads to widespread epigenetic dysregulation, a block in cellular differentiation, and the promotion of cancer development.[2][9]
(R,S)-Ivosidenib: Mechanism of Selective Inhibition
Ivosidenib is a potent, allosteric inhibitor that binds to a pocket at the dimer interface of the mIDH1 enzyme.[9][10] This binding stabilizes the enzyme in an open, inactive conformation, preventing it from converting α-KG to 2-HG.[9] The key to ivosidenib's success lies in its remarkable selectivity for the mutant enzyme over its wild-type counterpart. This selectivity minimizes off-target effects on normal metabolic functions in healthy cells, contributing to a better safety profile.[1]
Comparative Binding Affinity and Inhibitory Potency
The therapeutic efficacy of a targeted inhibitor is defined by its ability to potently inhibit the target protein while sparing others. For ivosidenib, this is measured by its half-maximal inhibitory concentration (IC50) and its binding affinity (dissociation constant, KD). While ivosidenib is a highly potent inhibitor of mIDH1 enzymatic activity, interestingly, biophysical studies have shown that it binds to both wild-type and mutant IDH1 with similar affinity.[11][12]
A 2023 study using Isothermal Titration Calorimetry (ITC) reported similar dissociation constants (KD) for ivosidenib binding to both WT IDH1 and the IDH1 R132H mutant.[11][13] However, the functional outcome—enzymatic inhibition—is profoundly different. Ivosidenib inhibits various IDH1 R132 mutants at low nanomolar concentrations while being significantly less potent against the wild-type enzyme's normal function.[11][14][15] This highlights a crucial concept: binding affinity does not always correlate directly with inhibitory selectivity.[12] The selectivity appears to arise from differences in how the enzymes function and transition between states during catalysis, with the mutant form being more susceptible to allosteric inhibition.[12]
Table 1: Comparative Inhibitory Activity and Binding Affinity of Ivosidenib
| Target Enzyme | Parameter | Value (nM) | Interpretation | Reference |
| Mutant IDH1-R132H | IC50 | ~12 | High potency inhibition of oncometabolite production. | [14] |
| Mutant IDH1-R132C | IC50 | ~13 | High potency inhibition across common mutations. | [14] |
| Wild-Type IDH1 | IC50 | >10,000 | Very low potency against normal enzyme function. | [11] |
| Mutant IDH1-R132H | KD | ~488 | Binds to the mutant enzyme. | [11][12] |
| Wild-Type IDH1 | KD | ~416 | Also binds to the wild-type enzyme with similar affinity. | [11][12] |
Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. KD (dissociation constant) represents the concentration at which 50% of the enzyme is bound by the inhibitor; a lower KD indicates higher affinity. Values can vary slightly based on assay conditions.
Structural Basis for Allosteric Inhibition
X-ray crystallography studies reveal that ivosidenib binds in an allosteric pocket located at the interface between the two monomers of the IDH1 dimer.[16] This site is distinct from the active site where α-KG binds. The R132H mutation induces conformational changes that make this allosteric pocket more accessible and favorable for ivosidenib binding, stabilizing an inactive "open" state.[9] In contrast, while the inhibitor can still physically bind to the WT enzyme, it does not effectively lock it in an inactive state, thus failing to potently inhibit its catalytic activity.[12]
Clinical Significance and Future Directions
The remarkable selectivity of ivosidenib has translated into significant clinical success. It is approved for the treatment of mIDH1 relapsed/refractory AML, newly diagnosed mIDH1 AML in certain patients, and previously treated mIDH1 cholangiocarcinoma. [17][18]Treatment with ivosidenib leads to a profound reduction in 2-HG levels, which in turn promotes the differentiation of myeloid cells and can lead to durable remissions. [4][19] However, the emergence of resistance is a clinical challenge. Secondary mutations in the IDH1 gene, sometimes at the allosteric binding site (e.g., S280F) or elsewhere (e.g., D279N), can impair ivosidenib binding while preserving the enzyme's ability to produce 2-HG, leading to relapse. [20][21]Understanding these resistance mechanisms at a structural and biochemical level is critical for the development of next-generation inhibitors that can overcome them.
Conclusion
(R,S)-ivosidenib exemplifies the power of targeted therapy in precision oncology. Its mechanism is not merely about binding affinity but about selective functional inhibition. While it binds to both wild-type and mutant IDH1, it potently inhibits only the neomorphic, oncogenic activity of the mutant enzyme. This is achieved by exploiting the unique conformational state of mIDH1 and stabilizing it in an inactive form. This deep understanding of enzyme structure, function, and kinetics has enabled the development of a life-extending therapy for patients with IDH1-mutant cancers and provides a foundational framework for developing strategies to combat future resistance.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ivosidenib? Retrieved from [Link]
-
Laukens, D., et al. (2020). 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling, 33(13), 909-934. Available at: [Link]
-
Mackenzie, E. D., et al. (2024, October 3). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry. Available at: [Link]
-
Zaleski, M. (2019). Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia. Clinical Journal of Oncology Nursing, 23(2), 225-229. Available at: [Link]
-
Clinical Trials Arena. (2022, April 22). TIBSOVO (ivosidenib) for Treating Relapsed or Refractory AML and Advanced Cholangiocarcinoma, US. Available at: [Link]
-
Zeidner, J. F., et al. (2021). Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence. Cancer Management and Research, 13, 4847-4860. Available at: [Link]
-
Servier Pharmaceuticals LLC. (n.d.). IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA. Retrieved from [Link]
-
ResearchGate. (n.d.). X-Ray Crystal Structure of IDH1R132H complex with AG-120 (Ivosidenib). Retrieved from [Link]
-
BC Cancer. (2025, July 1). Ivosidenib Monograph. Retrieved from [Link]
-
PubMed. (2020, November 1). 2-Hydroxyglutarate in Cancer Cells. Available at: [Link]
-
FirstWord Pharma. (2024, September 28). Deciphering the Multifaceted Roles and Clinical Implications of 2-Hydroxyglutarate in Cancer. Available at: [Link]
-
RCSB PDB. (2022, July 13). 7PJM: Crystal Structure of Ivosidenib-resistant IDH1 variant R132C S280F in complex with NADPH and Ca2+/2-Oxoglutarate. Available at: [Link]
-
Frontiers. (2021, March 25). The Roles of 2-Hydroxyglutarate. Available at: [Link]
-
Cancer Network. (2021, January 25). Ivosidenib Extends Survival in Patients with Cholangiocarcinoma and IDH1 Mutation. Available at: [Link]
-
Choe, S., et al. (2020). Molecular mechanisms mediating relapse following ivosidenib monotherapy in IDH1-mutant relapsed or refractory AML. Blood Advances, 4(9), 1894-1905. Available at: [Link]
-
AACR Journals. (2021, December 2). Ivosidenib Boosts OS in Cholangiocarcinoma. Available at: [Link]
-
OncLive. (2022, March 10). European Approval Sought for Ivosidenib in IDH1-Mutated AML and Cholangiocarcinoma. Available at: [Link]
-
ASH Publications. (2020, May 7). Molecular mechanisms mediating relapse following ivosidenib monotherapy in IDH1-mutant relapsed or refractory AML. Available at: [Link]
-
ACS Publications. (2023, March 23). Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Available at: [Link]
-
National Institutes of Health. (2023, March 23). Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Available at: [Link]
-
Servier Pharmaceuticals LLC. (n.d.). AML Clinical Trial Results | TIBSOVO® (ivosidenib tablets). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of the selective mutant IDH1 inhibitor AG-120 (ivosidenib). Retrieved from [Link]
-
ResearchGate. (n.d.). IDH variant inhibitors bind wt IDH1 (teal) and IDH1 R132H (orange) with.... Retrieved from [Link]
-
RSC Publishing. (2025, December 18). Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1. Available at: [Link]
-
ACS Publications. (2018, January 19). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. Available at: [Link]
-
Assay Genie. (n.d.). Mutant Isocitrate Dehydrogenase (Mutant IDH) Activity Assay Kit (Colorimetric). Retrieved from [Link]
-
National Institutes of Health. (2024, October 16). Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia. Available at: [Link]
-
Reaction Biology. (n.d.). Isocitrate Dehydrogenase Assay Services. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions catalyzed by wild-type and mutant IDH1. Retrieved from [Link]
-
AJMC. (2022, September 7). Understanding Mechanisms, Strategies for Secondary IDH1-Inhibitor Resistance in IHCC. Available at: [Link]
-
Frontiers. (2022, November 11). Recent advances of IDH1 mutant inhibitor in cancer therapy. Available at: [Link]
Sources
- 1. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. TIBSOVO for Relapsed/Refractory AML and Cholangiocarcinoma, US [clinicaltrialsarena.com]
- 18. onclive.com [onclive.com]
- 19. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 20. rcsb.org [rcsb.org]
- 21. ajmc.com [ajmc.com]
